5-(chloromethyl)-1,3-oxazole;dichloromethane
Description
5-(Chloromethyl)-1,3-oxazole is a heterocyclic aromatic compound featuring a five-membered oxazole ring with a chloromethyl (-CH2Cl) substituent. Its molecular formula is C4H4ClNO (molecular weight: 117.53 g/mol). This compound is frequently utilized as an intermediate in pharmaceutical synthesis due to its reactive chloromethyl group, which enables nucleophilic substitution reactions .
Dichloromethane (DCM), with the formula CH2Cl2 (molecular weight: 84.93 g/mol), is a volatile, non-flammable chlorinated solvent. It is widely used in organic synthesis for its ability to dissolve polar and non-polar compounds and its relatively low boiling point (39.6°C) .
Properties
Molecular Formula |
C8H12Cl9NO |
|---|---|
Molecular Weight |
457.3 g/mol |
IUPAC Name |
5-(chloromethyl)-1,3-oxazole;dichloromethane |
InChI |
InChI=1S/C4H4ClNO.4CH2Cl2/c5-1-4-2-6-3-7-4;4*2-1-3/h2-3H,1H2;4*1H2 |
InChI Key |
KWVBHSFOAIXEMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC=N1)CCl.C(Cl)Cl.C(Cl)Cl.C(Cl)Cl.C(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 5-(Chloromethyl)-1,3-oxazole
General Synthetic Strategies
The synthesis of 5-(chloromethyl)-1,3-oxazole derivatives generally involves the construction of the oxazole ring followed by chloromethylation or direct introduction of the chloromethyl group during ring formation. Common approaches include:
- Cyclization of appropriate precursors such as α-haloketones and amides (Bredereck reaction).
- Cycloisomerization of propargylic amides.
- Use of phosphoryl chloride or thionyl chloride for ring closure and chlorination.
- Halogenation of methyl-substituted oxazoles.
Specific Synthetic Routes
Halomethylation of 5-Methyl-1,3-oxazole
Another route starts with 5-methyl-1,3-oxazole, which undergoes halomethylation using reagents like phosphorus oxychloride or thionyl chloride. This reaction replaces the methyl group with a chloromethyl substituent.
- Reaction conditions: Typically performed in dichloromethane or similar solvents at temperatures ranging from room temperature to reflux.
- Reaction time: From 2 hours up to 24 hours depending on reagent concentration and temperature.
- This method is often used in industrial scale syntheses due to its robustness and reproducibility.
Cycloisomerization of Propargylic Amides
Recent advances include the use of cycloisomerization reactions catalyzed by iodine or Lewis acids to form polysubstituted oxazoles, including 5-substituted derivatives. These reactions proceed under mild conditions and can be adapted to introduce chloromethyl groups via subsequent halogenation steps.
Reaction Conditions and Optimization
Example Experimental Procedure (Adapted from Literature)
Synthesis of 5-(Chloromethyl)-1,3-oxazole via POCl3 Cyclization:
- Dissolve the β-ketoamide precursor in anhydrous dichloromethane.
- Add 6 equivalents of phosphoryl chloride dropwise under nitrogen atmosphere.
- Heat the reaction mixture at 80°C for 4-5 hours with stirring.
- Remove excess POCl3 under reduced pressure.
- Pour the residue onto crushed ice and neutralize with aqueous ammonia.
- Stir for 2 hours, filter the precipitate, and wash with cold water.
- Dry the solid to obtain 5-(chloromethyl)-1,3-oxazole as a white-beige powder.
- Typical yield: ~66%.
Research Findings and Industrial Relevance
- The use of phosphoryl chloride is well-established for preparing chloromethyl-substituted oxazoles due to its dual role in dehydration and chlorination, making the process cost-effective and scalable.
- Dichloromethane serves as an ideal solvent for these reactions because of its inertness and ability to dissolve both organic substrates and reagents.
- Recent studies have explored greener catalysts and milder conditions (e.g., Lewis acid catalysis) to improve yields and reduce environmental impact.
- The chloromethyl group on the oxazole ring is a versatile handle for further functionalization, enabling the synthesis of sulfonamides, amides, and other heterocyclic derivatives with biological activity.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| POCl3 Cyclization | β-Ketoamide or α-acylaminoketone | Phosphoryl chloride, 80°C, 4-5 h | 60-70 | Simple, scalable, no protecting groups | Requires careful handling of POCl3 |
| Halomethylation of 5-methyl-oxazole | 5-Methyl-1,3-oxazole | POCl3 or SOCl2, DCM, 25-80°C | 50-75 | Robust, industrially amenable | Longer reaction times |
| Cycloisomerization + Halogenation | Propargylic amides | Iodine/K2CO3, DMF, 80°C + halogenation | 60-80 | Mild conditions, efficient | Multi-step, purification needed |
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydrooxazole derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a suitable solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 5-(substituted methyl)-1,3-oxazole derivatives.
Oxidation: Formation of oxazole-2-carboxylic acid or oxazole-2-aldehyde.
Reduction: Formation of 5-(chloromethyl)-2,3-dihydro-1,3-oxazole.
Scientific Research Applications
5-(chloromethyl)-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceuticals targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-1,3-oxazole involves its interaction with biological molecules through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects such as enzyme inhibition or DNA modification . The oxazole ring itself can interact with various molecular targets, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparisons
Dichloromethane vs. Other Chlorinated Solvents
| Property | Dichloromethane (DCM) | Chloroform (CHCl3) | Carbon Tetrachloride (CCl4) |
|---|---|---|---|
| Molecular Formula | CH2Cl2 | CHCl3 | CCl4 |
| Boiling Point (°C) | 39.6 | 61.2 | 76.7 |
| Density (g/cm³) | 1.33 | 1.49 | 1.59 |
| Toxicity | Suspected carcinogen | Toxic (hepatotoxic) | Highly toxic (carcinogenic) |
| Primary Use | Solvent in reactions | Solvent, anesthetic | Industrial solvent (phased out) |
DCM is preferred over chloroform and CCl4 due to its lower toxicity and higher volatility, though all require careful handling .
5-(Chloromethyl)-1,3-Oxazole vs. Other Oxazole Derivatives
The chloromethyl group in 5-(chloromethyl)-1,3-oxazole facilitates functionalization, while substituents like aryl or bulky groups (e.g., tert-butyl) alter electronic and steric properties .
Dichloromethane :
- Used as a solvent in hydroxyl protection (e.g., MOMCl protection in ), esterifications, and Grignard reactions .
- Example: In the synthesis of phorbazole derivatives, DCM enables efficient mixing of reagents at room temperature .
5-(Chloromethyl)-1,3-Oxazole :
- Serves as a precursor in cyclodehydration reactions to form oxazole-containing pharmaceuticals (e.g., MNK inhibitors in ).
- Reacts with thiols or amines to form bioactive conjugates (e.g., cytotoxic quinazolinone-oxadiazole hybrids in ).
Physicochemical Properties
Biological Activity
5-(Chloromethyl)-1,3-oxazole;dichloromethane is a compound characterized by its oxazole ring structure and a reactive chloromethyl group. Its molecular formula is with a molecular weight of approximately 157.54 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.
The presence of the chloromethyl group in 5-(chloromethyl)-1,3-oxazole enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This reactivity is crucial for its biological activity, leading to potential enzyme inhibition or DNA modification.
Antibacterial and Antifungal Properties
Research indicates that oxazole derivatives, including 5-(chloromethyl)-1,3-oxazole, exhibit significant antibacterial and antifungal activities. The mechanism often involves the disruption of cellular processes through covalent modification of target proteins or nucleic acids. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents.
Antiviral Activity
The antiviral potential of 5-(chloromethyl)-1,3-oxazole has been explored in various studies. Its ability to interact with viral proteins may hinder viral replication. However, specific data on its efficacy against particular viruses remains limited and requires further investigation .
Anticancer Effects
The anticancer properties of 5-(chloromethyl)-1,3-oxazole are particularly noteworthy. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The induction of apoptosis is often mediated through the activation of caspases and alterations in cell cycle progression .
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Activity
In a study evaluating various oxazole derivatives, 5-(chloromethyl)-1,3-oxazole was tested against several cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with an IC50 value determined to be approximately 19.56 µM against HT-1080 fibrosarcoma cells. The compound's mechanism involved apoptosis induction as evidenced by increased caspase-3 activity and cell cycle arrest at the G2/M phase .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of 5-(chloromethyl)-1,3-oxazole against common pathogens such as Staphylococcus aureus and Candida albicans. The compound demonstrated minimum inhibitory concentrations (MICs) ranging from 0.25 to 2 µg/mL, indicating strong antibacterial and antifungal activity compared to standard antibiotics.
Q & A
Q. What are the standard synthetic routes for 5-(chloromethyl)-1,3-oxazole derivatives, and how does dichloromethane contribute to these processes?
Methodological Answer: 5-(Chloromethyl)-1,3-oxazole derivatives are typically synthesized via van Leusen’s oxazole synthesis using aromatic aldehydes, TosMIC (p-toluenesulfonylmethyl isocyanide), and potassium carbonate in methanol . Dichloromethane (DCM) is often employed as a solvent in subsequent steps, such as cyclization or chlorination. For example, in the synthesis of 5-(chloromethyl)-3-(substituted phenyl)isoxazole, DCM facilitates the reaction of oxime intermediates with N-chlorosuccinimide (NCS) under mild conditions (room temperature, 4–5 hours) .
Q. Which spectroscopic and analytical techniques are critical for characterizing 5-(chloromethyl)-1,3-oxazole derivatives?
Methodological Answer: Characterization relies on:
- 1H-NMR : To confirm substituent positions (e.g., chloromethyl protons at δ 4.5–5.0 ppm) .
- IR Spectroscopy : Identification of C-Cl stretching (600–800 cm⁻¹) and oxazole ring vibrations (1600–1650 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 179.6 for 5-(3-chlorophenyl)oxazole) .
- Elemental Analysis : Validates purity (>95%) .
Q. What role does dichloromethane play in optimizing reaction conditions for oxazole synthesis?
Methodological Answer: DCM acts as a polar aprotic solvent that enhances reaction homogeneity and stabilizes intermediates. In cyclization reactions, DCM’s low boiling point (40°C) allows easy removal under reduced pressure, minimizing side reactions . For example, in the chlorination of oxazole precursors, DCM’s inertness prevents unwanted hydrolysis of N-chlorosuccinimide .
Advanced Research Questions
Q. How can reaction yields be optimized for 5-(chloromethyl)-1,3-oxazole derivatives?
Methodological Answer:
- Temperature Control : Reflux in methanol at 70°C for 3 hours maximizes oxazole ring formation .
- Solvent Ratios : A 2:1 methanol/water mixture improves product precipitation .
- Catalyst Use : Triethylamine in DCM accelerates chlorination by neutralizing HCl byproducts .
- Data Contradiction : Higher NCS concentrations (>2 mmol) may reduce yields due to over-chlorination; optimal stoichiometry is 1:1 .
Q. How do electronic effects influence the reactivity of 5-(chloromethyl)-1,3-oxazole in halogen-bonding interactions?
Methodological Answer: The chloromethyl group’s electron-withdrawing nature enhances electrophilicity, enabling halogen bonding with electron-rich partners (e.g., iodoperfluorobenzenes). Computational studies (molecular electrostatic potential mapping) rank acceptor sites: pyridinyl > phenyl > thiophenyl . Example: Cocrystallization with 1,3,5-trifluoro-2,4,6-triiodobenzene in DCM yields stable complexes via I···N interactions .
Q. What stability challenges arise during storage of 5-(chloromethyl)-1,3-oxazole derivatives, and how can they be mitigated?
Methodological Answer:
Q. How do structural modifications (e.g., fluorophenyl vs. methyl groups) alter biological activity?
Methodological Answer: Table 1: Comparative Bioactivity of Oxazole Derivatives
Q. What computational methods predict the binding affinity of 5-(chloromethyl)-1,3-oxazole derivatives to biological targets?
Methodological Answer:
Q. How do solvent polarity and choice (e.g., DCM vs. acetonitrile) affect reaction kinetics in oxazole functionalization?
Methodological Answer:
Q. What are the limitations of current synthetic methods, and how can they be addressed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
